molecular formula C10H8N2O3 B11898684 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid

Cat. No.: B11898684
M. Wt: 204.18 g/mol
InChI Key: WRSUDNQQFKGDOE-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid typically involves the condensation of appropriate aniline derivatives with glyoxal or its equivalents. The reaction is usually carried out under acidic or basic conditions, followed by cyclization to form the quinoxaline ring. Common reagents include aniline, glyoxal, and various catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can yield various reduced forms of the compound, which may have different biological activities.

    Substitution: The compound can undergo substitution reactions, where functional groups on the quinoxaline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce dihydroquinoxalines.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity
Research has demonstrated that 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid exhibits promising anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (Panc-1). For instance, compounds derived from this structure have been tested for their cytotoxic effects, revealing significant activity compared to standard chemotherapeutic agents like doxorubicin .

Mechanisms of Action
The compound's mechanisms can involve the induction of apoptosis and cell cycle arrest. Studies have indicated that it may activate caspases and alter the expression of pro-apoptotic and anti-apoptotic proteins, which are crucial for programmed cell death . Additionally, it has been shown to inhibit angiogenesis, a vital process for tumor growth and metastasis.

Chemical Research

Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization reactions that utilize various reagents to form the quinoxaline core. The compound's ability to undergo further functionalization makes it a valuable intermediate in organic synthesis .

Reactivity and Derivatives
This compound can participate in diverse chemical reactions such as esterification and decarboxylation, allowing for the creation of derivatives with enhanced biological activities or altered physicochemical properties. The ability to modify its structure opens avenues for developing new drugs with specific therapeutic targets.

Antimicrobial Properties
Beyond its anticancer effects, this compound has been explored for its antimicrobial activities. Compounds within the quinoxaline family often show efficacy against various bacterial strains and fungi, indicating potential applications in treating infectious diseases .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerEffective against MCF-7 and Panc-1 cell lines
Apoptosis InductionActivates caspases leading to programmed cell death
AntimicrobialExhibits activity against bacterial strains

Mechanism of Action

The mechanism of action of 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or disrupt viral replication processes.

Comparison with Similar Compounds

  • 1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid
  • 2-Oxo-1,2-dihydroquinoline-3-carboxylic acid
  • 4-Methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide

Comparison: 1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid stands out due to its specific methyl group at the 1-position, which can influence its biological activity and chemical reactivity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and therapeutic potentials, making it a unique candidate for further research and development.

Biological Activity

1-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid is a heterocyclic compound belonging to the quinoxaline family, characterized by its unique molecular structure that includes a methyl group, a carbonyl group, and a carboxylic acid group. This compound has garnered attention in pharmacological research due to its diverse biological activities.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}N2_2O3_3
  • Molecular Weight : Approximately 204.18 g/mol
  • Structural Features :
    • Methyl group at position 1
    • Carbonyl group at position 2
    • Carboxylic acid group at position 6

The specific arrangement of these functional groups contributes to the compound's distinct chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Enzyme Inhibition and Antagonistic Properties

  • The compound has been studied for its potential as an enzyme inhibitor and receptor antagonist, which makes it valuable in pharmacological applications. Its interactions with various biological macromolecules are crucial for understanding its mechanism of action.

2. Antiproliferative Activity

  • In vitro studies have shown that derivatives of quinoxaline compounds, including this specific compound, exhibit antiproliferative effects against cancer cell lines such as MCF-7 (breast adenocarcinoma) under hypoxic conditions .

3. Antimicrobial Activity

  • Research suggests that quinoxaline derivatives can possess antimicrobial properties. Specifically, they have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential use in treating infections .

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of various quinoxaline derivatives highlighted that this compound significantly inhibited the growth of MCF-7 cells. The mechanism involved downregulation of critical survival pathways and induction of apoptosis at submicromolar concentrations.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of this compound against clinical isolates of bacteria. The results demonstrated a high selectivity index, showcasing its potential as an effective antimicrobial agent without significant toxicity to non-target cells .

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acidC9_9H6_6N2_2O3_3Lacks the methyl group at position one
3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acidC11_{11}H10_{10}N2_2O3_3Methyl group at position three
1-Ethyl-3-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acidC12_{12}H12_{12}N2_2O3_3Ethyl substitution at position one

This comparative analysis illustrates how the unique substitution pattern of this compound enhances its biological activity compared to other similar compounds.

Properties

Molecular Formula

C10H8N2O3

Molecular Weight

204.18 g/mol

IUPAC Name

1-methyl-2-oxoquinoxaline-6-carboxylic acid

InChI

InChI=1S/C10H8N2O3/c1-12-8-3-2-6(10(14)15)4-7(8)11-5-9(12)13/h2-5H,1H3,(H,14,15)

InChI Key

WRSUDNQQFKGDOE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)O)N=CC1=O

Origin of Product

United States

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